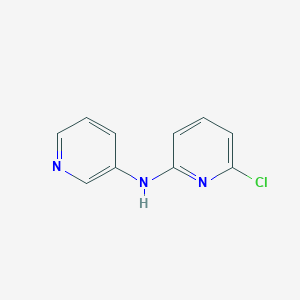

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDTAFXFJULSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Derivatives of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine: Synthesis, and Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the known derivatives of the versatile scaffold, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This document delves into the synthesis, and biological significance of these compounds, offering field-proven insights from a senior application scientist's perspective.

The Strategic Importance of the 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine Scaffold

The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives are of particular interest in medicinal chemistry due to their ability to form hydrogen bonds and engage in various biological interactions. The 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine core, in particular, serves as a crucial building block for a diverse range of biologically active molecules. The presence of a chlorine atom provides a reactive site for further functionalization, making it a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. These derivatives have shown promise in several areas, including as antimicrobial, and anticancer agents.[1][2][3][4]

Synthetic Pathways and Methodologies

The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives typically begins with readily available starting materials like 2-amino-6-chloropyridine.[1][2] The general approach involves the coupling of this amine with a substituted pyridine moiety.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic route for the preparation of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives.

Caption: Generalized synthetic workflow for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives.

Experimental Protocol: Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives

This protocol is adapted from a general method for the synthesis of related pyridine derivatives.[1][2]

Materials:

-

2-amino-6-chloropyridine (starting material)

-

Appropriate aromatic aldehyde

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolution: Dissolve 2-amino-6-chloropyridine (1 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 mmol).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

-

Isolation and Purification: Filter the precipitate, wash it with cold ethanol, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure derivative.

-

Characterization: Characterize the synthesized compounds using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[1][2]

Known Derivatives and Their Biological Activities

Derivatives of the 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine scaffold have been investigated for a range of biological activities.

Antimicrobial Derivatives

Several studies have reported the synthesis of 6-chloro-pyridin-2-yl-amine derivatives and their evaluation as antimicrobial agents.[1][2] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][2]

-

Antibacterial Activity: Synthesized derivatives have demonstrated inhibitory effects against pathogenic strains such as Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli.[1][2]

-

Antifungal Activity: Activity has also been observed against pathogenic fungi like Fusarium oxysporum.[1][2]

The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The pyridine scaffold is known to improve water solubility, which can enhance the bioavailability of these compounds.[5]

Anticancer Derivatives

The structural motif of 6-chloro-N-substituted-pyridin-2-amine is also found in compounds with potential anticancer properties. For instance, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives have been investigated for their anticancer activity.[3][6] These compounds often act as intermediates in the synthesis of more complex molecules targeting specific pathways in cancer cells.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. While direct evidence for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives as potent kinase inhibitors is emerging, related structures have been patented for their ability to inhibit kinases like JAK, which are involved in inflammatory and proliferative disorders.[7] Furthermore, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as c-KIT kinase inhibitors for treating gastrointestinal stromal tumors.[8]

Agrochemicals

6-chloro-3-pyridylmethylamines are valuable intermediates in the production of agricultural chemicals.[9] The structural features of these compounds can be tailored to target specific pests or pathogens affecting crops.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine derivatives is highly dependent on the nature and position of the substituents on the pyridine rings.

Caption: Conceptual diagram of Structure-Activity Relationships.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can significantly impact the molecule's interaction with its biological target. For instance, the presence of a nitro group can enhance anticancer activity.[3]

-

Lipophilicity: The lipophilicity of the derivatives, influenced by the appended functional groups, plays a crucial role in their ability to cross cell membranes and reach their target.

-

Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target protein or enzyme.

Data Summary

The following table summarizes the biological activities of some representative 6-chloro-pyridin-2-yl-amine derivatives.[1][2]

| Compound ID | Substituent | Target Organism/Cell Line | Activity |

| 3a | (E)-N'-(4-chlorobenzylidene)-6-chloropyridin-2-amine | Bacillus subtilis | Potent Antibacterial |

| 3f | (E)-N'-(4-methoxybenzylidene)-6-chloropyridin-2-amine | Staphylococcus aureus | Potent Antibacterial |

| 3h | (E)-N'-(4-nitrobenzylidene)-6-chloropyridin-2-amine | Xanthomonas campestris | Potent Antibacterial |

| Generic | -NO₂ | Cancer Cell Lines | Potential Anticancer |

Future Perspectives and Conclusion

The 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine scaffold and its derivatives represent a promising area for further research and development. The versatility of this core structure allows for the creation of large libraries of compounds for screening against various therapeutic targets. Future research could focus on:

-

Optimization of Lead Compounds: Further modification of the most potent derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: Screening of these derivatives against a wider range of diseases, including viral infections and neurodegenerative disorders.

-

Computational Modeling: Utilizing in silico methods to predict the biological activity of new derivatives and to understand their mechanism of action at a molecular level.

References

-

Nagashree, S., Mallesha, L., & Mallu, P. (n.d.). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. [Link]

-

Nagashree, S., Mallesha, L., & Mallu, P. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

- Production of 6-chloro-3-pyridylmethylamine. (n.d.).

-

NLX-204. (n.d.). Wikipedia. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 14). Frontiers. [Link]

-

Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12644–12645. [Link]

-

Qing, X.-Y., Huang, Y.-C., Yang, L.-L., & Xie, Y.-M. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1433. [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (n.d.).

- Compounds useful for the treatment of degenerative and inflammatory diseases. (n.d.).

- EP 2 368 550 B1. (n.d.).

-

United States Patent. (2012, September 13). Google APIs. [Link]

-

Tsanev, T. D., & Kolev, T. M. (2008). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications, 40(3), 356-364. [Link]

-

Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

-

Al-Majid, A. M., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(23), 8569. [Link]

-

6-Chloro-N-cyclopropylpyridine-3-carboxamide. (n.d.). Pipzine Chemicals. [Link]

-

Kaur, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 14, 3649–3671. [Link]

-

Qing, X.-Y., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 8. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 9. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Resolution NMR Characterization of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine

This Application Note is structured as a high-level technical guide for the structural elucidation of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine . It synthesizes theoretical principles with practical experimental protocols, designed for researchers in medicinal chemistry and structural biology.

Methodology for Structural Elucidation and Signal Assignment

Executive Summary

The compound 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine (C₁₀H₈ClN₃) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic ligands.[1][2] Its structure consists of two distinct pyridine rings linked by a secondary amine bridge.

Characterizing this molecule presents a specific challenge: distinguishing between the protons of the 6-chloropyridine ring (Ring A) and the 3-pyridyl ring (Ring B) , as both possess similar aromatic chemical shifts.[2] This guide provides a definitive protocol for unambiguous assignment using 1D (

Experimental Protocol

Sample Preparation

Proper sample preparation is the foundation of high-resolution data.[1][2] The secondary amine (-NH-) and the nitrogen-rich heterocycles require a polar aprotic solvent to prevent aggregation and ensure sharp lines.[1][2]

-

Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1][2]

-

Concentration: 10–15 mg of compound in 600 µL of solvent.

-

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (Recommended)

-

Field Strength:

400 MHz (500 MHz preferred for resolving overlapping multiplets). -

Temperature: 298 K (25°C).

-

Pulse Sequences:

- H: 30° pulse, 1s relaxation delay (d1).

- C: Proton-decoupled (CPD), 2s relaxation delay.

-

2D: Gradient-selected COSY, HSQC, and HMBC.

Structural Analysis & Assignments

The Structural Logic

To assign the spectrum, we divide the molecule into two spin systems separated by the quaternary amine bridge.

-

Ring A (6-Chloropyridine): A 3-spin system (AMX or ABX pattern).[1][2] Contains protons at positions 3, 4, and 5.[3]

-

Ring B (3-Pyridyl): A 4-spin system.[1][2] Contains protons at positions 2', 4', 5', and 6'.[4]

H NMR Assignment (Representative Data in DMSO-d₆)

| Position | Type | Shift ( | Multiplicity | Structural Logic | |

| NH | Amine | 9.60 – 9.80 | s (br) | - | Downfield due to deshielding by two aromatic rings.[1][2] |

| Ring B (H-2') | Ar-H | 8.85 | d | Most deshielded; ortho to N, ortho to NH. "Isolated" singlet-like. | |

| Ring B (H-6') | Ar-H | 8.20 | dd | Ortho to N; typical | |

| Ring B (H-4') | Ar-H | 8.05 | ddd | Para to N; ortho to NH. | |

| Ring A (H-4) | Ar-H | 7.65 | t (or dd) | Meta to both N and Cl. The only triplet-like signal in Ring A. | |

| Ring B (H-5') | Ar-H | 7.35 | dd | Meta to N; most shielded in Ring B. | |

| Ring A (H-5) | Ar-H | 6.95 | d | Ortho to Cl.[2] Chlorine effect shields C-H ortho to it. | |

| Ring A (H-3) | Ar-H | 6.85 | d | Ortho to NH.[1][2] Strong shielding from the amino group (mesomeric effect). |

> Note: Chemical shifts are representative estimates based on substituent additivity rules for aminopyridines in DMSO-d₆ [1, 2].

C NMR Assignment Strategy

The

-

C-Cl (Ring A, C6): ~148 ppm (Deshielded, quaternary).

-

C-NH (Ring A, C2): ~156 ppm (Deshielded, quaternary).

-

C-NH (Ring B, C3'): ~138 ppm (Quaternary).

-

C-H Signals: Verified via HSQC.

2D NMR Verification Protocol

Self-validation of the structure is achieved by establishing connectivity across the amine bridge.[1][2]

COSY (Correlation Spectroscopy)[2]

-

Goal: Establish the two isolated spin systems.

-

Observation 1 (Ring A): H-4 (triplet) will show cross-peaks to H-3 and H-5.[1][2]

-

Observation 2 (Ring B): H-5' (dd) will show strong cross-peaks to H-4' and H-6'.[1][2] H-2' typically shows only weak long-range coupling.[1][2]

HMBC (Heteronuclear Multiple Bond Correlation)

-

Goal: The "Golden Key" experiment to prove the linkage.

-

Critical Correlation: The NH proton must show HMBC correlations to:

Visualization of Signaling Pathways (Logic Flow)

The following diagram illustrates the logical workflow for elucidating this specific structure, moving from 1D observation to 2D confirmation.

Caption: Logical workflow for the NMR structural elucidation of dipyridylamines.

Troubleshooting & Tips

-

Broad NH Peak: If the NH peak is too broad to see couplings, the sample may be "wet." Add activated 4Å molecular sieves to the NMR tube and let stand for 1 hour.

-

Overlapping Signals: The H-5 (Ring A) and H-5' (Ring B) often resonate in a similar region (6.9 - 7.4 ppm).[1][2] Use HSQC to resolve them; the carbon shifts will differ significantly (C-5 of chloropyridine is typically more shielded).[1][2]

-

Trace Acid: Pyridines are basic. Traces of acid in the solvent can protonate the ring nitrogens, causing dramatic downfield shifts (>0.5 ppm). Ensure DMSO-d₆ is acid-free (store over solid K₂CO₃ if necessary).[1][2]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2]

-

ChemicalBook. (2024). NMR Spectra of Aminopyridine Derivatives (2-Amino-6-chloropyridine). Accessed via ChemicalBook Database.

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine.[1][2] [2]

-

Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.[1][2]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The pyridinone and aminopyridine scaffolds are cornerstones in medicinal chemistry, recognized for their ability to interact with a wide range of biological targets.[1] These structures are prevalent in compounds exhibiting diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The compound 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine belongs to this promising class of molecules. Its chemical architecture, featuring a substituted aminopyridine core, suggests a potential for interaction with key cellular signaling molecules, particularly protein kinases, which are frequent targets for such scaffolds.[1] Derivatives of similar structures have been noted for their potential anticancer activities.[2]

This document provides a comprehensive guide for the initial in vitro characterization of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. We present a logical, tiered approach, beginning with broad assessments of cellular impact and progressing to more specific mechanistic assays. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the cytotoxic, cytostatic, and potential enzyme-inhibitory properties of this compound.

Section 1: Foundational Analysis: Cellular Viability and Cytotoxicity Screening

A critical first step in evaluating any novel compound is to determine its effect on cell viability and membrane integrity. This foundational data informs the dose selection for all subsequent, more targeted assays. We will employ two complementary colorimetric assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane damage and cytotoxicity.

Assessment of Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3] The quantity of formazan produced is directly proportional to the number of viable cells.[3]

Caption: Workflow for the LDH Cytotoxicity Assay.

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Section 1.1, steps 1-4). It is crucial to set up three types of controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in most kits) 45 minutes before the end of incubation.

-

Medium Background: Wells containing only culture medium without cells. [4]2. Sample Collection: After incubation, transfer an aliquot (e.g., 50 µL) of the cell-free culture supernatant from each well to a new 96-well flat-bottom plate. [4]3. Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [5]5. Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure the background absorbance at 680 nm and subtract it from the 490 nm reading. [5]

| Compound Concentration (µM) | Corrected Absorbance (490 nm) | % Cytotoxicity |

| 0 (Spontaneous Release) | Value | Value |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

| Lysis Control (Max Release) | Value | 100 |

% Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Max_Release_Abs - Spontaneous_Abs)] x 100

Section 2: Mechanistic Insight: In Vitro Kinase Inhibition Assay

The chemical structure of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is suggestive of a potential kinase inhibitor. [1]Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [6]Therefore, directly assessing the compound's ability to inhibit kinase activity is a logical next step. This protocol describes a generic, non-radioactive in vitro kinase assay that can be adapted to any purified kinase enzyme.

Principle of Kinase Inhibition Assay

Kinase enzymes catalyze the transfer of a phosphate group from ATP to a specific substrate (protein or peptide). [6]An in vitro kinase assay measures this activity. The inhibitory potential of a compound is determined by its ability to reduce the rate of this phosphorylation reaction. Detection can be achieved by measuring the amount of ADP produced, which is the universal by-product of the kinase reaction.

Caption: Principle of an in vitro kinase inhibition assay.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). [7] * Kinase: Dilute the purified active kinase enzyme of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1) to a 2X working concentration in kinase buffer.

-

Substrate/ATP Mix: Prepare a 4X mix of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

Compound: Prepare a 4X serial dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in kinase buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of kinase buffer to all wells.

-

Add 5 µL of the 4X compound dilutions to the test wells. Add 5 µL of buffer with vehicle (DMSO) for positive (100% activity) and negative (no enzyme) controls.

-

Add 5 µL of the 2X kinase solution to all wells except the negative control wells (add 5 µL of buffer instead). Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of the 4X Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 20 µL.

-

Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detect Kinase Activity:

-

Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection technology (e.g., for an ADP-Glo™ assay, add 20 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent and incubate for 30 minutes).

-

-

Data Acquisition:

-

Read the signal (e.g., luminescence) on a compatible plate reader.

-

| Compound Concentration (µM) | Luminescence Signal (RLU) | % Kinase Inhibition |

| 0 (No Inhibition) | Value | 0 |

| 0.01 | Value | Value |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

| No Enzyme Control | Value | 100 |

% Inhibition = 100 - [((Signal_Sample - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)) x 100] The data can be plotted in a dose-response curve to calculate the IC₅₀ value.

Data Interpretation and Future Directions

The successful execution of these protocols will yield a preliminary but critical dataset for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

-

Interpreting the Results: A potent compound would ideally show a low IC₅₀ in the kinase assay and corresponding dose-dependent decreases in cell viability (MTT assay) and/or increases in cytotoxicity (LDH assay) at similar concentrations. Discrepancies in these values can also be informative. For example, if the compound is a potent kinase inhibitor but shows low cytotoxicity, it may be inducing cell cycle arrest (cytostatic effect) rather than cell death. Conversely, high cytotoxicity at concentrations where kinase inhibition is weak may suggest off-target effects or a different mechanism of action.

-

Next Steps:

-

Kinase Selectivity Profiling: If significant inhibition of a single kinase is observed, the compound should be screened against a broad panel of kinases to determine its selectivity profile. A selective inhibitor is often a more desirable therapeutic candidate.

-

Cell-Based Target Engagement: Confirm that the compound inhibits the target kinase within a cellular context using methods like Western blotting to probe for phosphorylation of the kinase's downstream substrates.

-

Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) and analyze effects on the cell cycle.

-

These application notes provide a validated starting point for researchers to begin a thorough investigation into the biological activities of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, paving the way for potential future drug development.

References

- Pipzine Chemicals. (n.d.). 6-Chloro-N-cyclopropylpyridine-3-carboxamide.

- ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.

- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.

- ECHEMI. (n.d.). 45644-21-1, 6-Chloro-2-pyridinamine Formula.

- Abcam. (n.d.). MTT assay protocol.

-

Zhang, X., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

-

Lan, R., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1480. [Link]

- PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine.

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).

- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.

- MDPI. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.

- Bio-protocol. (2022). In vitro kinase assay.

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

- University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- ResearchGate. (2023). In vitro kinase assay v1.

- Abcam. (n.d.). LDH assay kit guide: Principles and applications.

- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.

- protocols.io. (2024). In vitro kinase assay.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.

- BLDpharm. (n.d.). 6-Chloro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine.

- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

"kinase screening panel for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine"

Application Note & Protocol

Topic: Kinase Selectivity Profiling of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[2][3] The development of a successful kinase inhibitor hinges not only on its potency against the intended target but also on its selectivity across the entire human kinome.[4] Poor selectivity can lead to off-target effects and unforeseen toxicities, while well-characterized polypharmacology can be leveraged for therapeutic benefit. This document provides a comprehensive guide for researchers to characterize the kinase selectivity profile of a novel small molecule, using 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine as a representative test compound. We present field-proven protocols for primary screening and secondary dose-response validation, centered around the robust and widely adopted ADP-Glo™ luminescent assay platform.[5] Furthermore, we detail the necessary steps for data analysis, hit validation, and interpretation, equipping drug discovery teams with the foundational knowledge to advance their lead compounds.

Introduction: The Imperative of Kinase Profiling

The human genome encodes over 500 kinases, collectively known as the kinome.[6] These enzymes act as molecular switches, transferring phosphate groups to substrate proteins, thereby activating or deactivating complex signaling networks that govern cell growth, proliferation, and survival.[3] In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell division.[2] Kinase inhibitors are designed to block the activity of these aberrant kinases.[7]

The aminopyridine scaffold, present in the test compound 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, is a privileged structure in medicinal chemistry and has been incorporated into inhibitors targeting various kinases, including CDK2 and PI3Kα.[8][9] When a novel compound with such a scaffold is synthesized, its interaction with the broader kinome is unknown. A broad kinase screening panel is therefore an essential first step in the drug discovery process.[4][10]

This process serves two primary goals:

-

Identify On-Target Potency: To confirm that the compound inhibits the intended kinase or to discover novel primary targets.

-

Evaluate Off-Target Liabilities: To identify unintended kinase interactions that could lead to toxicity or side effects.[4]

This application note will guide the user through this critical workflow, from initial compound preparation to the generation of a comprehensive selectivity profile.

Pre-Screening: Foundational Steps for Data Integrity

Before commencing a large-scale screen, several preparatory steps are crucial for ensuring the reliability and reproducibility of the results.

Compound Quality Control and Stock Preparation

The integrity of your data is wholly dependent on the quality of your test compound.

-

Purity Assessment: The compound's purity should be ≥95% as determined by HPLC and LC-MS. Impurities can inhibit kinases, leading to false positives.

-

Identity Confirmation: The structure and molecular weight should be confirmed via ¹H-NMR and high-resolution mass spectrometry.

-

Solubility Testing: Determine the compound's solubility in 100% dimethyl sulfoxide (DMSO). Most screening campaigns require a high-concentration stock (e.g., 10-20 mM) in DMSO. The compound must be fully dissolved with no visible precipitate.

-

Protocol for 10 mM Stock Solution:

-

Weigh out a precise amount of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (MW: 221.66 g/mol ). For 1 mg, this would be 4.51 µmol.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., 451 µL DMSO for 1 mg of compound).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Selecting the Right Kinase Screening Panel

Kinase screening panels are offered by numerous contract research organizations (CROs) and can range from dozens to over 500 kinases.[10][11] The choice of panel depends on the stage of the project.

-

Broad Profiling (e.g., >300 kinases): Recommended for initial characterization of a novel scaffold to gain a comprehensive view of its selectivity. This is the approach we will follow for our test compound.

-

Focused Panels (e.g., Tyrosine Kinase Panel, CMGC Panel): Useful for lead optimization when the primary kinase family is known and the goal is to improve selectivity within that family.

-

Mutant Panels: Essential for oncology projects to assess activity against common resistance mutations.[12]

Table 1: Example of a Broad, Diverse Kinase Panel for Primary Screening

| Kinase Family | Representative Kinases | Rationale |

|---|---|---|

| TK (Tyrosine Kinases) | EGFR, SRC, ABL1, FLT3, VEGFR2 | Major targets in oncology; high potential for off-target effects. |

| TKL (Tyrosine Kinase-Like) | BRAF, RAF1, MLK1, TGFBR1 | Key components of the MAPK and other critical signaling pathways. |

| STE (Ser/Thr Kinases) | MEK1, MKK4, PAK2, STE11-01 | Mediate upstream signals in MAPK and other stress-response pathways. |

| CMGC | CDK2, GSK3B, MAPK1 (ERK2), DYRK1A | Regulators of the cell cycle, transcription, and metabolism. |

| AGC | AKT1, PKA, ROCK1, p70S6K | Control cell growth, survival, and metabolism. |

| CAMK | CAMK1, DAPK1, CHEK2, AMPK | Calcium/calmodulin-dependent kinases involved in diverse cellular functions. |

| Other | AURKA, PLK1, PI3Kα, mTOR | Critical regulators of mitosis and cell growth; frequent targets in cancer. |

Choosing the Primary Screening Concentration

For a primary screen, a single, relatively high concentration is used to maximize the chances of identifying all potential interactions.

-

Standard Concentration: A concentration of 1 µM or 10 µM is standard practice. A higher concentration (10 µM) is more stringent and will identify weaker interactions, which may be important for understanding potential off-target liabilities.

-

ATP Concentration: Most reputable screening providers perform assays with the ATP concentration set at or near the Michaelis constant (Kₘ) for each individual kinase.[13] This ensures that the resulting inhibition data reflects the compound's intrinsic affinity and allows for more accurate comparison across different kinases.[13]

Protocol: Primary Kinase Screen using ADP-Glo™

This protocol is based on the widely used Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][14] It is a universal assay applicable to virtually any kinase.

Workflow Overview

The overall process involves a kinase reaction followed by a two-step detection process.

Caption: High-level workflow for a single-point kinase screen.

Detailed Step-by-Step Protocol

This protocol assumes a final assay volume of 25 µL in a 384-well plate.

-

Reagent Preparation:

-

Prepare a 5X kinase/substrate buffer containing the specific kinase, its peptide or protein substrate, and any required cofactors (e.g., MgCl₂).

-

Prepare a 5X ATP solution. The concentration should be 5x the desired final Kₘ concentration.

-

Prepare an intermediate dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in assay buffer. To achieve a final concentration of 1 µM from a 10 mM DMSO stock, a multi-step dilution is required to keep the final DMSO concentration at ≤1%.

-

-

Kinase Reaction (performed by CRO or with a kit[15]):

-

To each well of a 384-well plate, add 5 µL of the 5X kinase/substrate buffer.

-

Add 5 µL of the diluted test compound or DMSO vehicle for "high activity" (100% activity) and "low activity" (0% activity, no enzyme) controls.

-

Initiate the reaction by adding 5 µL of 5X ATP solution. The plate now contains a 15 µL reaction volume.

-

Mix the plate gently on a plate shaker.

-

Incubate at room temperature for 60 minutes. The exact time should be within the linear range of the enzyme, which must be predetermined.[16]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.[17] This stops the kinase reaction.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.[17] This converts the ADP produced to ATP and initiates the light-generating reaction.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar).

-

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for the test compound is calculated relative to the on-plate controls.

-

High Control (Max Signal): Kinase + Substrate + ATP + DMSO (Represents 0% inhibition)

-

Low Control (Min Signal): Substrate + ATP + DMSO (no kinase) (Represents 100% inhibition)

The formula is: Percent Inhibition = 100 * (1 - [RLU_compound - RLU_low_control] / [RLU_high_control - RLU_low_control])

Hit Identification and Data Visualization

A "hit" is defined as a kinase for which the inhibition value exceeds a predefined threshold.

-

Primary Hit Threshold: A common threshold is >50% inhibition . More stringent analyses may use >70% or >80%.

-

Data Visualization: The results from a large panel screen are best visualized as a dendrogram (kinome tree) or a bar chart, allowing for rapid assessment of selectivity.

Case Study: Hypothetical Profile of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Let's assume we screened our test compound at 1 µM against a panel of 300 kinases. The results are summarized below.

Table 2: Hypothetical Primary Screening Results (% Inhibition at 1 µM)

| Kinase | % Inhibition | Kinase Family | Classification |

|---|---|---|---|

| CDK9 | 98% | CMGC | Potent Hit |

| CDK2 | 95% | CMGC | Potent Hit |

| GSK3B | 81% | CMGC | Potent Hit |

| FLT3 | 65% | TK | Moderate Hit |

| AURKA | 52% | Other | Moderate Hit |

| ABL1 | 25% | TK | Inactive |

| SRC | 15% | TK | Inactive |

| AKT1 | 8% | AGC | Inactive |

| ... (292 other kinases) | < 50% | Various | Inactive |

Interpretation: The primary screen suggests that 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a potent inhibitor of the CMGC kinase family, particularly CDK9, CDK2, and GSK3B. It shows moderate activity against FLT3 and AURKA and is largely inactive against the rest of the kinome panel. This profile suggests the compound is relatively selective, but its activity against multiple kinases defines it as a polypharmacological agent.

Protocol: Secondary Assay for IC₅₀ Determination

Primary hits must be confirmed and quantified in a secondary assay. The goal is to determine the IC₅₀ , the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

Compound Titration

-

Create a serial dilution series of the test compound. An 8-point, 3-fold dilution series starting from 30 µM is typical.

-

The concentrations would be: 30 µM, 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, and 0 µM (DMSO control).

Assay and Data Analysis

-

Perform the ADP-Glo™ kinase assay as described in Section 3.0 for each of the identified hit kinases (CDK9, CDK2, GSK3B, FLT3, AURKA), using the full dilution series for the compound.

-

Calculate the % Inhibition for each concentration point.

-

Plot % Inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or a similar analysis tool to determine the IC₅₀ value.

Table 3: Hypothetical IC₅₀ Values for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

| Kinase | IC₅₀ (nM) | Interpretation |

|---|---|---|

| CDK9 | 35 | High Potency |

| CDK2 | 52 | High Potency |

| GSK3B | 150 | Potent |

| FLT3 | 980 | Moderate Potency |

| AURKA | 2,100 | Low Potency |

Final Interpretation: The IC₅₀ data confirms the primary screen results. The compound is a potent inhibitor of CDK9 and CDK2, with slightly less potency against GSK3B. The >10-fold selectivity window between the primary targets (CDKs) and the first major off-target (FLT3) suggests a promising, albeit not perfectly selective, profile. This profile could be therapeutically interesting, as dual inhibition of CDKs is a validated strategy in oncology.

Caption: Potential mechanism of action based on hypothetical screening data.

Conclusion

Kinase selectivity profiling is a mandatory step in the critical path of drug discovery. By employing a systematic approach involving a broad primary screen followed by confirmatory IC₅₀ determination, researchers can build a detailed understanding of a compound's biological activity. The hypothetical data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine illustrates a compound with a potent and relatively selective profile against key cell cycle and transcriptional kinases. This information is invaluable, providing a clear rationale for subsequent cell-based assays, mechanism-of-action studies, and lead optimization efforts.

References

-

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

-

6-Chloro-N-cyclopropylpyridine-3-carboxamide - Pipzine Chemicals. (n.d.). Retrieved February 2, 2026, from [Link]

-

Protein Kinase Inhibitor - Massive Bio. (2026, January 19). Retrieved February 2, 2026, from [Link]

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

-

Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i502-i510. Available at: [Link]

-

Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]

-

Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025, August 9). Retrieved February 2, 2026, from [Link]

-

In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved February 2, 2026, from [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21). Retrieved February 2, 2026, from [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved February 2, 2026, from [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved February 2, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved February 2, 2026, from [Link]

-

A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. (2025, May 5). Retrieved February 2, 2026, from [Link]

-

Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]

-

KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved February 2, 2026, from [Link]

-

Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 383-393. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022, July 17). Retrieved February 2, 2026, from [Link]

-

Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved February 2, 2026, from [Link]

-

Home | International Centre for Kinase Profiling. (n.d.). Retrieved February 2, 2026, from [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025, August 9). Retrieved February 2, 2026, from [Link]

-

Kinase-Inhibitor Profiling Services - Kinexus Bioinformatics Corporation. (n.d.). Retrieved February 2, 2026, from [Link]

-

Kinase Screening and Profiling Services - BPS Bioscience. (n.d.). Retrieved February 2, 2026, from [Link]

-

Kinase Inhibitor Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). Retrieved February 2, 2026, from [Link]

-

Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ResearchGate. (2026, January 19). Retrieved February 2, 2026, from [Link]

-

Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (2024, July 15). Retrieved February 2, 2026, from [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]

-

(PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][19]thiazine derivatives - ResearchGate. (2025, November 29). Retrieved February 2, 2026, from [Link]

Sources

- 1. labiotech.eu [labiotech.eu]

- 2. massivebio.com [massivebio.com]

- 3. nbinno.com [nbinno.com]

- 4. Kinase Inhibitor Profiling [kinexus.ca]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. pharmaron.com [pharmaron.com]

- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Kinase Selectivity Profiling Systems—General Panel [promega.kr]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. promega.com [promega.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in Medicinal Chemistry

Introduction: A Privileged Scaffold in Kinase-Targeted Drug Discovery

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its utility is particularly pronounced in the field of protein kinase inhibition, where the pyridine nitrogen and the exocyclic amine can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The subject of this guide, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (CAS No. 370571-25-8), is a specific exemplar of this scaffold, combining the core 2-aminopyridine with a pyridin-3-yl substituent. This diarylamine structure is a common motif in a multitude of kinase inhibitors designed for therapeutic intervention, primarily in oncology.[3][4]

The strategic placement of a chlorine atom at the 6-position of the pyridine ring can significantly influence the molecule's electronic properties and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.[1] The pyridin-3-yl group extends into the solvent-exposed region of the ATP-binding pocket, offering a vector for further chemical modification to improve selectivity and physicochemical properties. While specific biological data for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is not extensively published, its structural alerts strongly suggest its potential as a kinase inhibitor. This document, therefore, provides a comprehensive guide for researchers looking to synthesize, characterize, and evaluate the biological activity of this compound, drawing upon established principles and protocols for this chemical class.

Proposed Synthesis: A Modern Approach via Palladium Catalysis

The most direct and versatile method for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a foundational tool for the formation of C-N bonds, offering broad substrate scope and functional group tolerance, which is a significant improvement over harsher, classical methods.[5][6][7] The proposed synthesis involves the coupling of 2,6-dichloropyridine with 3-aminopyridine.

Rationale for Synthetic Strategy

The choice of the Buchwald-Hartwig amination is predicated on its high efficiency and selectivity for forming the desired C-N bond.[8] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and subsequent reductive elimination of the final product. The use of specialized phosphine ligands is critical to stabilize the palladium catalyst and promote the reaction.[5] The starting materials, 2,6-dichloropyridine and 3-aminopyridine, are readily available commercial reagents.

Caption: Proposed synthetic workflow for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

Detailed Synthetic Protocol

Materials:

-

2,6-Dichloropyridine

-

3-Aminopyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask, add 2,6-dichloropyridine (1.0 eq), 3-aminopyridine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: Targeting Protein Kinases in Cancer

The diarylamine scaffold of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a hallmark of Type I and Type II kinase inhibitors. These small molecules compete with ATP for binding to the active site of protein kinases, thereby inhibiting the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are often hyperactivated in cancer.[9]

Hypothesized Mechanism of Action

Based on its structural similarity to known kinase inhibitors, 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is hypothesized to function as an ATP-competitive inhibitor. The 2-aminopyridine core is expected to form one or two hydrogen bonds with the kinase hinge region. The 6-chloro substituent may provide additional hydrophobic interactions or act as a metabolic blocking group. The pyridin-3-yl moiety can be further functionalized to enhance selectivity and potency.

Caption: Hypothesized mechanism of action via kinase inhibition.

Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibitory Assay

This protocol is designed to determine the concentration at which the test compound inhibits 50% of the kinase activity (IC₅₀). A common method is the Kinase-Glo® Luminescent Kinase Assay.[10]

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.

Materials:

-

Recombinant protein kinase of interest (e.g., CDK2/Cyclin A, PI3Kα)

-

Kinase-specific substrate peptide

-

Kinase-Glo® Max Reagent

-

ATP

-

Assay buffer (specific to the kinase)

-

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare a serial dilution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in DMSO.

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase, substrate, and ATP to initiate the reaction.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Add the Kinase-Glo® Max Reagent to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cell lines.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., HCT116 colorectal cancer, A2780 ovarian cancer)[4][11]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine for 48-72 hours. Include appropriate vehicle controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for Structurally Related Compounds

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Analog A | CDK2/Cyclin A | 50 | [13] |

| Analog B | PI3Kα | 120 | [9] |

| Analog C | MPS1 | 35 | [14] |

| 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | To be determined | TBD |

Table 2: Hypothetical Antiproliferative Activity Data for Structurally Related Compounds

| Compound ID | Cell Line | GI₅₀ (µM) | Reference |

| Analog D | HCT116 | 5.2 | [11] |

| Analog E | A2780 | 8.1 | [4] |

| Analog F | MCF-7 | 3.7 | [11] |

| 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | To be determined | TBD |

Conclusion and Future Directions

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine represents a promising chemical scaffold for the development of novel kinase inhibitors. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore its therapeutic potential. Future work should focus on a broad kinase screening panel to identify the primary biological target(s) of this compound. Subsequent structure-activity relationship (SAR) studies, involving modification of the pyridin-3-yl group, will be crucial for optimizing potency, selectivity, and drug-like properties.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Welcome to the technical support center for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between 2,6-dichloropyridine and 3-aminopyridine. While powerful, this transformation is not without its challenges. The presence of multiple reactive sites on both starting materials can lead to a variety of side products, complicating the reaction and purification process. This guide will walk you through the most common side reactions and provide actionable solutions.

Visualizing the Reaction Pathway and Potential Side Reactions

To better understand the complexities of this synthesis, let's visualize the intended reaction and the common side reactions that can occur.

Caption: Desired reaction pathway and major side reactions in the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis and purification of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

Issue 1: Formation of a Significant Amount of Di-substituted Product

Q: My reaction is producing a substantial amount of N2,N6-bis(pyridin-3-yl)pyridine-2,6-diamine, which is difficult to separate from my desired mono-substituted product. How can I improve the selectivity for mono-amination?

A: The formation of the di-substituted product is a common challenge in the reaction of di-halogenated pyridines.[2] The introduction of the first amino group can activate the pyridine ring, making the second substitution competitive. Here’s how you can address this:

-

Stoichiometry Control:

-

Expert Insight: Carefully controlling the stoichiometry of your reactants is the first line of defense. Use a slight excess of 2,6-dichloropyridine (e.g., 1.1 to 1.5 equivalents) relative to 3-aminopyridine. This ensures that 3-aminopyridine is the limiting reagent, reducing the likelihood of a second amination event.

-

-

Reaction Temperature and Time:

-

Expert Insight: The second amination reaction often requires more forcing conditions (higher temperature or longer reaction time) than the initial mono-amination. Monitor your reaction closely by TLC or LC-MS. Once the starting 3-aminopyridine is consumed and a good yield of the desired product is observed, quench the reaction to prevent further conversion to the di-substituted product. Lowering the reaction temperature may also favor mono-substitution.

-

-

Choice of Ligand:

-

Expert Insight: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity. Bulky, electron-rich ligands can favor mono-amination by sterically hindering the approach of a second amine to the palladium complex.

-

| Parameter | Recommendation for Mono-substitution | Rationale |

| Stoichiometry | 1.1 - 1.5 eq. of 2,6-dichloropyridine | 3-aminopyridine is the limiting reagent. |

| Temperature | Lower temperature (e.g., 80-100 °C) | The second amination is often slower at lower temperatures. |

| Reaction Time | Monitor closely and quench after consumption of 3-aminopyridine | Prevents over-reaction. |

| Ligand | Xantphos or bulky biarylphosphine ligands | Steric hindrance disfavors di-substitution. |

Issue 2: Presence of Hydrodehalogenated Impurities

Q: I am observing the formation of 2-chloropyridine and/or N-(pyridin-3-yl)pyridin-2-amine in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of these byproducts is due to a side reaction called hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[5] This can happen to both the starting material (2,6-dichloropyridine) and the desired product.

-

Mechanism of Hydrodehalogenation:

-

Expert Insight: Hydrodehalogenation can be promoted by certain palladium-hydride species that can form in the catalytic cycle. These can arise from various sources, including the solvent, base, or even the amine starting material.

-

-

Troubleshooting Strategies:

-

Solvent Choice: Ensure you are using high-purity, anhydrous solvents. Protic solvents or the presence of water can be a source of protons for the hydrodehalogenation pathway. Toluene and dioxane are commonly used and generally perform well.

-

Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong bases like sodium tert-butoxide are effective for the amination, they can sometimes promote hydrodehalogenation. Consider screening other bases such as cesium carbonate or potassium phosphate, which are generally milder.

-

Catalyst System: The choice of palladium precursor and ligand can also play a role. Using well-defined palladium pre-catalysts can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.

-

Issue 3: Low Reaction Conversion

Q: My reaction is sluggish, and I have a low conversion of my starting materials even after extended reaction times. What can I do to improve the reaction rate?

A: Low conversion can be due to several factors, including catalyst deactivation, insufficient reaction temperature, or an inappropriate choice of catalyst components.

-

Catalyst and Ligand:

-

Expert Insight: The combination of the palladium source and the phosphine ligand is critical for an efficient reaction. For challenging couplings involving heteroaromatic amines, more specialized ligands are often required.

-

Recommended Catalyst Systems:

-

Pd₂(dba)₃ with a suitable ligand like Xantphos or a bulky biarylphosphine ligand.

-

Pre-formed palladium catalysts (e.g., those incorporating bulky biarylphosphine ligands) can offer higher activity and stability.[6]

-

-

-

-

Base:

-

Expert Insight: A sufficiently strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice. If you are using a weaker base like cesium carbonate, you may need to increase the reaction temperature.

-

-

Temperature:

-

Expert Insight: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-120 °C). If you are observing low conversion, consider increasing the reaction temperature in increments.

-

Issue 4: Purification Difficulties

Q: My product streaks badly on the silica gel column, making purification difficult and leading to low isolated yields. How can I improve the chromatography?

A: The basic nature of the pyridine nitrogens in your product can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing and poor separation.[4]

-

Chromatography Eluent Modification:

-

Expert Insight: To mitigate this issue, add a small amount of a basic modifier to your eluent system.

-

Recommended Modifiers:

-

Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your eluent.

-

Pyridine: A small amount of pyridine can also be used.

-

Ammonia Solution in Methanol: For highly polar products, a gradient elution with a small percentage of a methanolic ammonia solution can be effective.

-

-

-

-

Alternative Purification Techniques:

-

Acid-Base Extraction: If the impurities have different basicities than your product, an acid-base workup can be an effective preliminary purification step.

-

Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

-

Experimental Protocol: General Procedure for the Synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

This is a general starting point; optimization may be required based on your specific experimental setup and observations.

Caption: A general experimental workflow for the synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine.

References

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. Available at: [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]

-

and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. Available at: [Link]

- Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. (URL not available)

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. Available at: [Link]

-

Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central. Available at: [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Available at: [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available at: [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]

- Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl] - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Di-tert-butyl_3_4_5_6-tetramethyl-2_4_6_-tris_propan-2-yl_-1_1-biphenyl_-2-yl_phosphane

- Di-tert-butyl[2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl]phosphane. (URL not available)

-

Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

-

Easy Access to 2-Aminopyridines - GalChimia. Available at: [Link]

- WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents.

-

NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.. Available at: [Link]

- Nucleophilicities of Amines, Amino Acids and Pyridines. (URL not available)

-

Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 3. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane | C33H53P | CID 11953610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]

- 6. research.rug.nl [research.rug.nl]

Technical Support Center: Stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in Solution

Welcome to the technical support center for 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established principles of chemical stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in solution?

A1: The stability of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine in solution is influenced by several factors inherent to its structure. The key vulnerabilities are the chloropyridine and aminopyridine moieties. You should consider:

-

pH: The compound's stability can be pH-dependent. The pyridine nitrogen atoms can be protonated at low pH, which may alter reactivity.

-

Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.[1] Long-term storage in DMSO, especially at room temperature, can lead to significant compound degradation.[2][3]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[4] For long-term storage, freezing or refrigeration is generally recommended.[5]

-

Light: Aromatic and heterocyclic compounds are often susceptible to photodegradation.[6] It is best practice to protect solutions from light.[7]

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the aminopyridine ring.[8]

Q2: My solution of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine has developed a yellow tint. What could be the cause?

A2: A color change, such as the appearance of a yellow tint, is often an indicator of chemical degradation. For a compound like 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine, this could be due to:

-

Oxidation: The aminopyridine ring system is susceptible to oxidation, which can form colored byproducts.[8] This can be exacerbated by exposure to air (oxygen) and light.

-

Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products.[9]

-

Contaminants: The presence of impurities in the solvent or reactive species could also lead to color formation.

To investigate, we recommend analyzing a sample of the colored solution by HPLC-UV/Vis or LC-MS to identify any new peaks corresponding to degradation products.[10][11]

Q3: What are the most probable degradation pathways for this compound?